molecular formula C9H7ClN2OS B1653715 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride CAS No. 1909327-51-0

2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride

Cat. No.: B1653715
CAS No.: 1909327-51-0
M. Wt: 226.68
InChI Key: KXPQDSPGYGRFTR-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and thiazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-cyanothioacetamide with a suitable aldehyde under basic conditions to form the thiazole ring. This intermediate is then reacted with 4-bromopyridine in the presence of a palladium catalyst to introduce the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution on the pyridine ring using halogens or nucleophilic substitution on the thiazole ring using nucleophiles like amines.

Major Products:

    Oxidation: 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(Pyridin-4-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde
  • 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde
  • 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde

Comparison: 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride is unique due to the specific positioning of the pyridine and thiazole rings, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS.ClH/c12-6-8-5-11-9(13-8)7-1-3-10-4-2-7;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPQDSPGYGRFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(S2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909327-51-0
Record name 5-Thiazolecarboxaldehyde, 2-(4-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909327-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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